molecular formula C7H4F4IN B12847387 2-Fluoro-4-iodo-6-(trifluoromethyl)aniline

2-Fluoro-4-iodo-6-(trifluoromethyl)aniline

Cat. No.: B12847387
M. Wt: 305.01 g/mol
InChI Key: JDDWJULZLFLGRK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-iodo-6-(trifluoromethyl)aniline typically involves halogenation and amination reactions. One common method is the iodination of 2-fluoro-4-(trifluoromethyl)aniline using iodine and a suitable oxidizing agent. The reaction is carried out under controlled conditions to ensure selective iodination at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity this compound for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-iodo-6-(trifluoromethyl)aniline undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted anilines, azides, thiocyanates, and biaryl compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Fluoro-4-iodo-6-(trifluoromethyl)aniline has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the development of fluorinated compounds for biological studies and drug discovery.

    Medicine: Investigated for its potential use in the synthesis of novel therapeutic agents with improved pharmacokinetic properties.

    Industry: Utilized in the production of agrochemicals, dyes, and advanced materials

Mechanism of Action

The mechanism of action of 2-Fluoro-4-iodo-6-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The presence of fluorine and iodine atoms enhances its reactivity and ability to form stable complexes with various biological molecules. This compound can inhibit or activate specific enzymes and receptors, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-4-iodo-6-(trifluoromethyl)aniline is unique due to the combination of fluorine, iodine, and trifluoromethyl groups, which impart distinct chemical and physical properties. This combination enhances its reactivity and makes it a valuable intermediate in the synthesis of complex organic molecules .

Properties

Molecular Formula

C7H4F4IN

Molecular Weight

305.01 g/mol

IUPAC Name

2-fluoro-4-iodo-6-(trifluoromethyl)aniline

InChI

InChI=1S/C7H4F4IN/c8-5-2-3(12)1-4(6(5)13)7(9,10)11/h1-2H,13H2

InChI Key

JDDWJULZLFLGRK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)N)F)I

Origin of Product

United States

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